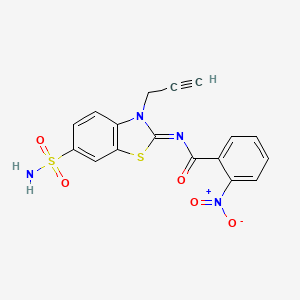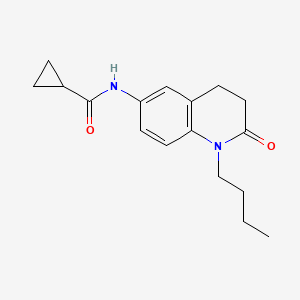
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of the compound is C22H26N2O2 . The InChI Key is XKDDQCGVIUNJTQ-UHFFFAOYSA-N . The SMILES representation is CCCCN1C(=O)CCc2cc(NC(=O)c3cc©cc©c3)ccc12 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 350.462 g/mol . The solubility in DMSO is unknown .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has been explored in various synthetic and structural studies. Research by Szakonyi et al. (2002) focused on the synthesis of derivatives related to this compound, demonstrating its role in the development of novel heterocyclic systems through cyclopropanation processes. This research highlights the compound's utility in creating new chemical entities with potential biological activity (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Catalysis and Synthesis of Polyhydroquinoline Derivatives
The compound has been indirectly related to advancements in catalysis, as illustrated by Goli-Jolodar, Shirini, and Seddighi (2016), who introduced a novel N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. This underscores the compound's indirect relevance to facilitating efficient synthetic routes in organic chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antimicrobial Activities
Research on derivatives closely related to this compound indicates significant antimicrobial potential. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating their application in addressing bacterial infections. This reflects on the broader chemical class's potential in contributing to the development of new antimicrobial agents (Patel & Patel, 2010).
Antimycobacterial Research
The compound's framework has also been employed in the design of novel fluoroquinolones with antimycobacterial activity. Senthilkumar et al. (2009) synthesized and evaluated a series of new quinolones against Mycobacterium tuberculosis, showcasing the structural motif's significance in developing treatments for tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Exploration in Medicinal Chemistry
Moreover, the compound's structural class has been explored for its potential in medicinal chemistry, particularly in the synthesis of heterocyclic carboxamides with potential antipsychotic properties. Research by Norman et al. (1996) into heterocyclic analogues highlights the ongoing interest in these structures for pharmaceutical development, indicating the compound's relevance to discovering new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Mecanismo De Acción
Target of Action
It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it’s plausible that this compound may also interact with PDE3A or similar enzymes.
Mode of Action
If it shares similar properties with Cilostazol, it might inhibit the PDE3A enzyme, leading to an increase in intracellular cAMP levels . This can result in various downstream effects, such as vasodilation and inhibition of platelet aggregation .
Biochemical Pathways
If it acts similarly to cilostazol, it could affect pathways related to camp signaling, vasodilation, and platelet function .
Pharmacokinetics
If it shares similar properties with cilostazol, it might be well absorbed orally, metabolized in the liver, and excreted in the urine .
Result of Action
If it acts similarly to Cilostazol, it could lead to vasodilation, inhibition of platelet aggregation, and potentially improved blood flow .
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-3-10-19-15-8-7-14(18-17(21)12-4-5-12)11-13(15)6-9-16(19)20/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRFWYUWWIYHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)
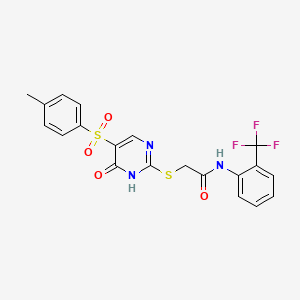
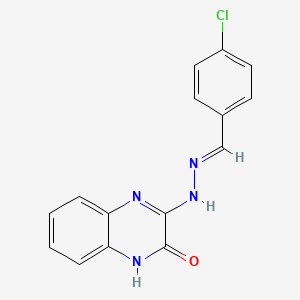
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)

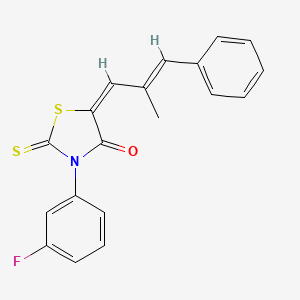
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
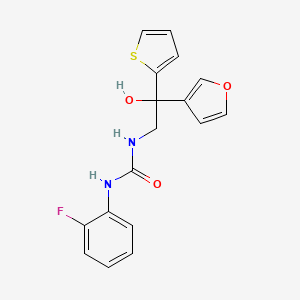
![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)

